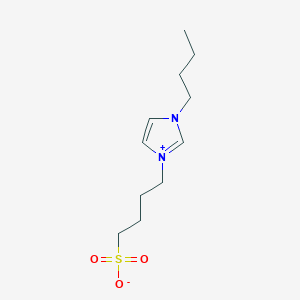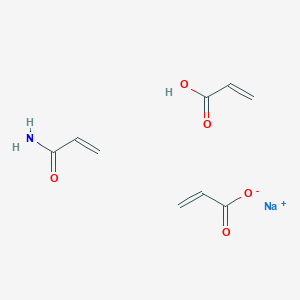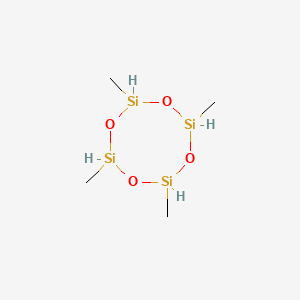
Stearyl glycyrrhetinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stearyl glycyrrhetinate is a fatty acid ester derived from glycyrrhetinic acid, which is itself a derivative of glycyrrhizic acid found in the roots of the licorice plant, Glycyrrhiza glabra . This compound is known for its excellent oil solubility, making it a valuable ingredient in various cosmetic and pharmaceutical formulations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of stearyl glycyrrhetinate typically involves the esterification of glycyrrhetinic acid with stearyl alcohol. One common method includes the following steps :
-
Reaction of Glycyrrhetinic Acid with p-Toluenesulfonyl Chloride
Reagents: Glycyrrhetinic acid, p-toluenesulfonyl chloride, triethylamine.
Conditions: The reaction is carried out in ethyl acetate at room temperature (25°C) for 2 hours, resulting in the formation of a white solid.
-
Esterification with Stearyl Alcohol
Reagents: The white solid from the previous step, stearyl alcohol, potassium carbonate.
Conditions: The reaction mixture is heated in dimethylformamide (DMF) at 70°C for 5 hours. The product is then extracted with ethyl acetate and dried to obtain this compound with a high yield (up to 95%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of automated reactors and continuous extraction systems to ensure high yield and purity while minimizing production costs .
化学反应分析
Types of Reactions
Stearyl glycyrrhetinate undergoes various chemical reactions, including:
Esterification: As described in the preparation methods, esterification is a key reaction in the synthesis of this compound.
Hydrolysis: This compound can be hydrolyzed back to glycyrrhetinic acid and stearyl alcohol under acidic or basic conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its parent compound, glycyrrhetinic acid, can undergo such reactions, suggesting similar potential for this compound.
Common Reagents and Conditions
- p-Toluenesulfonyl chloride, triethylamine, stearyl alcohol, potassium carbonate, DMF.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Esterification: this compound.
Hydrolysis: Glycyrrhetinic acid and stearyl alcohol.
科学研究应用
Stearyl glycyrrhetinate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Cosmetic Industry: Used in creams, lotions, sun care, and after-sun care products for its anti-inflammatory and soothing properties.
Pharmaceutical Industry: Incorporated into formulations for its anti-inflammatory, antibacterial, and skin-conditioning effects.
Drug Delivery Systems: Utilized in the preparation of solid lipid nanoparticles for targeted drug delivery.
Dermatology: Effective in the treatment of facial seborrheic dermatitis and other inflammatory skin conditions.
作用机制
Stearyl glycyrrhetinate exerts its effects through several mechanisms :
Anti-Inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as interleukin-1α, interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor-α.
Antibacterial Properties: It disrupts the cell membranes of bacteria, leading to their death.
Skin Conditioning: It enhances the appearance of dry or damaged skin by reducing flaking and restoring suppleness.
相似化合物的比较
Stearyl glycyrrhetinate is often compared with other glycyrrhetinic acid derivatives and esters :
Glycyrrhetinic Acid: The parent compound, known for its anti-inflammatory and skin-soothing properties.
Glycyrrhizic Acid: A conjugate of glycyrrhetinic acid and glucuronic acid, used for its anti-inflammatory and antiviral effects.
Potassium Glycyrrhetinate: A salt of glycyrrhetinic acid, used in similar applications for its anti-inflammatory properties.
Sodium Succinoyl Glycyrrhetinate: Another derivative with enhanced solubility and similar therapeutic effects.
This compound stands out due to its high oil solubility, making it particularly effective in formulations for oily skin and its ability to penetrate lipid-rich environments .
属性
CAS 编号 |
34348-57-7 |
|---|---|
分子式 |
C15H11NO2 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
2-nitrospiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C15H11NO2/c17-16(18)14-9-15(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8,14H,9H2 |
InChI 键 |
UQJXUNBFXGVJRB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C |
手性 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C |
规范 SMILES |
C1C(C12C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B7802570.png)
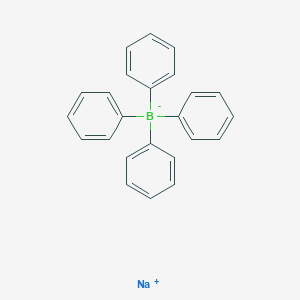
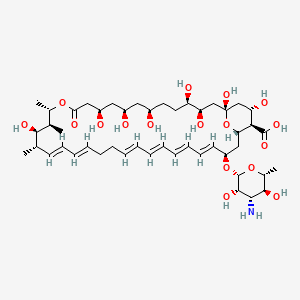
![Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane](/img/structure/B7802595.png)
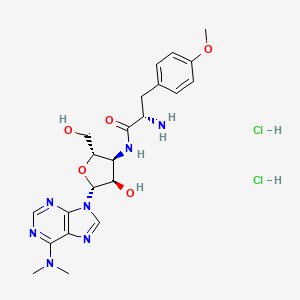
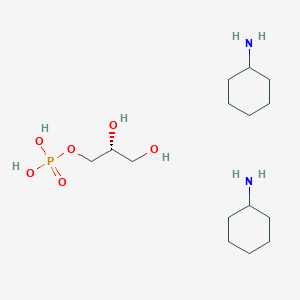
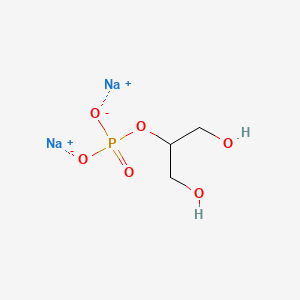
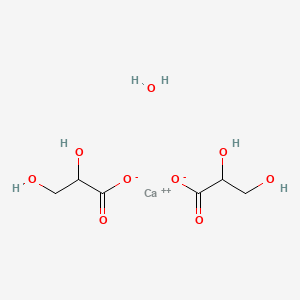
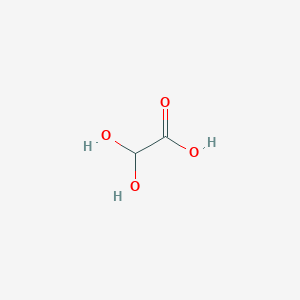

![disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7802665.png)
